molecular formula C9H8N2O3S B11882186 Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate

Cat. No.: B11882186
M. Wt: 224.24 g/mol
InChI Key: GMTUSHZXXIAJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of the oxo group at the 4-position and the ester group at the 2-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminothiophene-3-carboxylate with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form the thienopyrimidine core. The reaction is usually carried out under reflux conditions with the presence of a base such as pyrrolidine in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR) and phosphodiesterase, leading to its antimicrobial and anticancer effects. The presence of the oxo and ester groups allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine-4-one: Similar in structure but lacks the ester group.

    Thieno[3,4-b]pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    2-Thioxopyrimidine: Contains a sulfur atom at the 2-position instead of an oxygen atom.

Uniqueness

Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate is unique due to its specific combination of functional groups and ring structure.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-(4-oxo-3H-thieno[2,3-d]pyrimidin-6-yl)acetate

InChI

InChI=1S/C9H8N2O3S/c1-14-7(12)3-5-2-6-8(13)10-4-11-9(6)15-5/h2,4H,3H2,1H3,(H,10,11,13)

InChI Key

GMTUSHZXXIAJBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(S1)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.